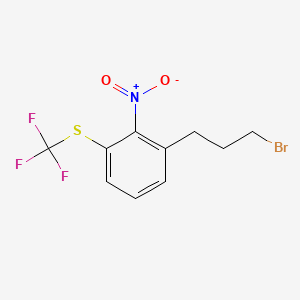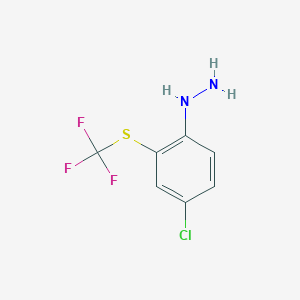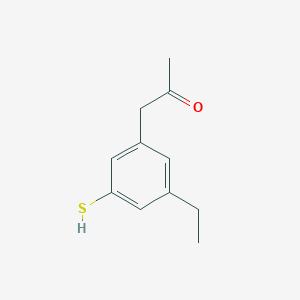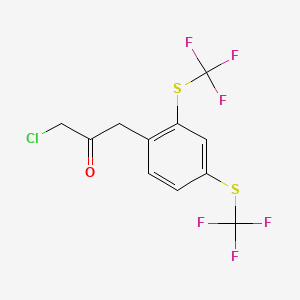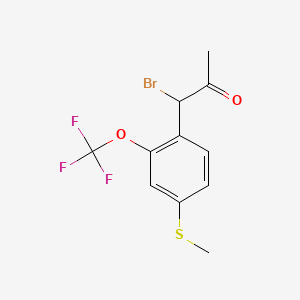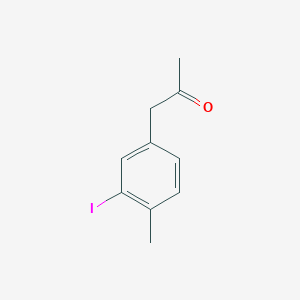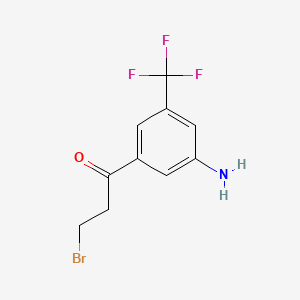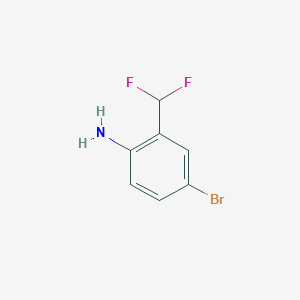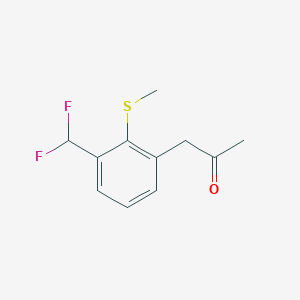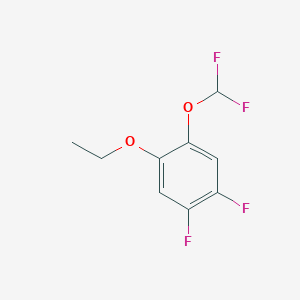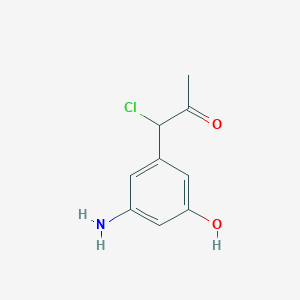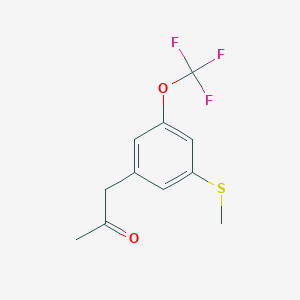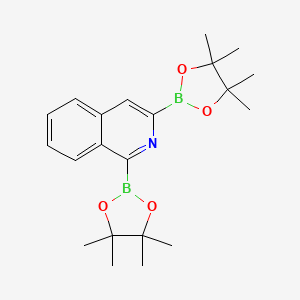
1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline: is a boronic ester derivative of isoquinoline. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of boronic ester groups makes it a valuable reagent for forming carbon-carbon bonds, which is a fundamental process in the construction of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline can be synthesized through a multi-step process involving the borylation of isoquinoline derivatives. One common method involves the use of palladium-catalyzed borylation reactions. The reaction typically employs bis(pinacolato)diboron as the boron source and a palladium catalyst under inert conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and scalability.
化学反応の分析
Types of Reactions: 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides, and solvents (e.g., THF, toluene).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.
Major Products: The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学的研究の応用
Chemistry: 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline is widely used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a crucial reagent in the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules and pharmaceuticals. Its derivatives have been investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and polymers. Its role in the synthesis of conjugated polymers makes it valuable for the development of electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline in Suzuki-Miyaura reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The boronic ester groups facilitate the transmetalation step, making the reaction efficient and selective.
類似化合物との比較
- 1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzene
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Comparison: 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline is unique due to its isoquinoline core, which imparts distinct electronic properties compared to other boronic esters. This uniqueness makes it particularly useful in the synthesis of heterocyclic compounds and complex organic molecules. Its structural features also enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable tool in synthetic organic chemistry.
特性
分子式 |
C21H29B2NO4 |
|---|---|
分子量 |
381.1 g/mol |
IUPAC名 |
1,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
InChI |
InChI=1S/C21H29B2NO4/c1-18(2)19(3,4)26-22(25-18)16-13-14-11-9-10-12-15(14)17(24-16)23-27-20(5,6)21(7,8)28-23/h9-13H,1-8H3 |
InChIキー |
OLKMCGJLYVSMBP-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C(=N2)B4OC(C(O4)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


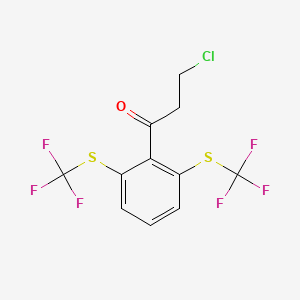
![Ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B14050030.png)
